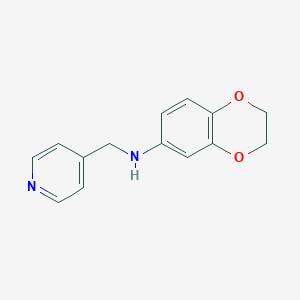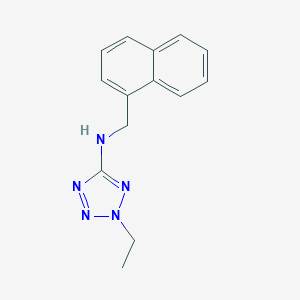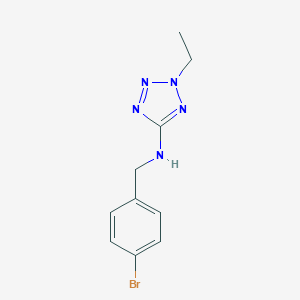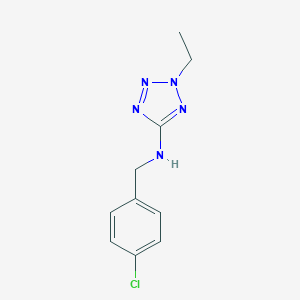![molecular formula C21H24N2O3 B276772 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various disorders.
Mecanismo De Acción
The exact mechanism of action of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain perception. By blocking this receptor, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate may reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects:
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain sensitivity in animal models of chronic pain, as well as to reduce anxiety-like behavior in animal models of anxiety disorders. Additionally, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate for lab experiments is its potent and selective activity at the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate. One area of interest is the potential use of this compound in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further studies are needed to determine the optimal dosing and administration routes for 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate in various therapeutic applications. Finally, research on the potential use of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate in combination with other drugs or therapies may also be of interest.
Métodos De Síntesis
The synthesis of 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate involves the reaction of 4-aminophenyl acetic acid with 2,3-dimethylphenylpiperazine in the presence of a carbonyl diimidazole coupling agent. The resulting product is then purified using standard chromatographic techniques to obtain pure 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate.
Aplicaciones Científicas De Investigación
4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies, making it a potential candidate for the treatment of chronic pain conditions. Additionally, 4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate has been studied for its potential use in the treatment of anxiety disorders and depression.
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-15-5-4-6-20(16(15)2)22-11-13-23(14-12-22)21(25)18-7-9-19(10-8-18)26-17(3)24/h4-10H,11-14H2,1-3H3 |
Clave InChI |
DEALUHOCBXLQCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(=O)C)C |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



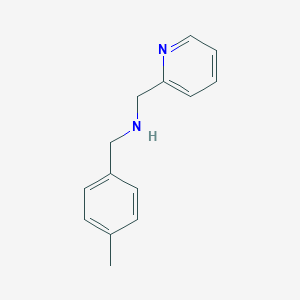
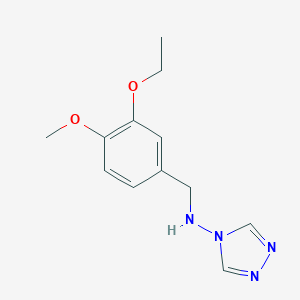

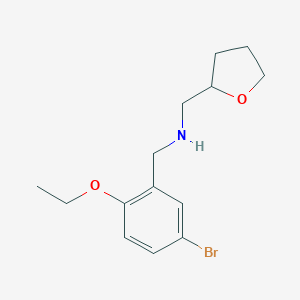
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
